2-({12-Oxo-10H,12H-isoindolo[1,2-B]quinazolin-8-YL}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound has been synthesized using a one-pot cascade process of ethyl (E)-3- (2-aminophenyl) acrylate and 2-formylbenzonitrile in the presence of Cs 2 CO 3 as the catalyst . The synthetic route has been rationalized as a base-catalyzed tandem addition/cyclization/rearrangement initiated by the aniline molecule, followed by sequential aza-Michael addition/dehydrogenation .
Synthesis Analysis
The reactions were monitored via thin layer chromatography (TLC) using Merck Silica Gel 60 F254 plates and were visualized through fluorescence quenching at 254 nm .Molecular Structure Analysis
A theoretical investigation also provided a rationale for its fluorescence properties .Chemical Reactions Analysis
The synthetic route has been rationalized as a base-catalyzed tandem addition/cyclization/rearrangement initiated by the aniline molecule, followed by sequential aza-Michael addition/dehydrogenation .Physical and Chemical Properties Analysis
The residue was directly purified by flash chromatography over silica gel eluting with n-hexane AcOEt (hexane ethyl acetate from 4:1 to 3:2) to produce Ethyl 2-(12-oxo-10,12-dihydroisoindolo [1,2-b] quinazolin-10-yl) acetate (0.040 g, 24% Yield) as a white solid .Future Directions
Given the significance of these N-fused heterocycles in chemical, agro-chemical, and pharmaceutical industries, the attainment of these N-fused heterocycles is garnering attention from numerous researchers . Following the discovery of batracylin as a compound with potent in vivo and in vitro anticancer activity, the isoindoloquinazolinone nucleus has inspired the synthesis of many derivatives and conjugates .
Properties
IUPAC Name |
2-[(12-oxo-10H-isoindolo[1,2-b]quinazolin-8-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-22-17-6-2-1-5-16(17)21-25-20-10-9-14(11-15(20)13-26(21)22)12-27-23(29)18-7-3-4-8-19(18)24(27)30/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHUTJLHNKBZMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)N=C5N1C(=O)C6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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